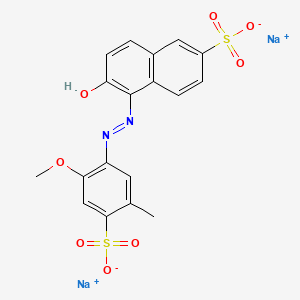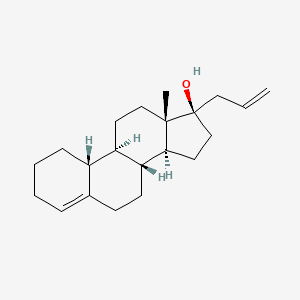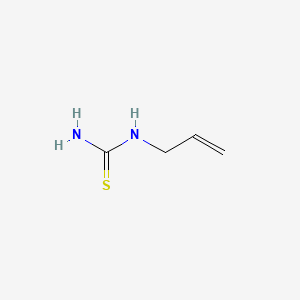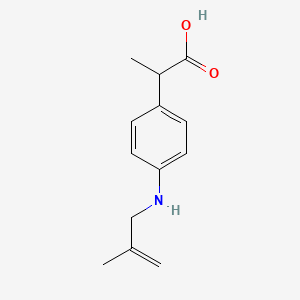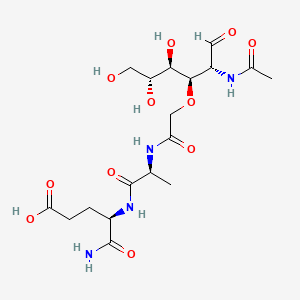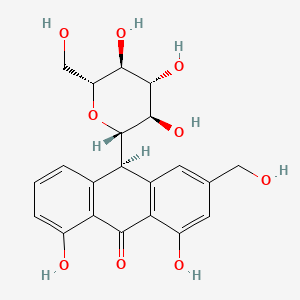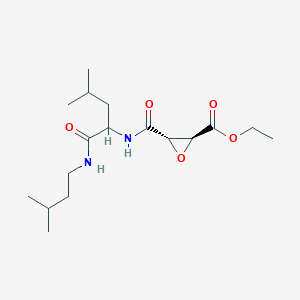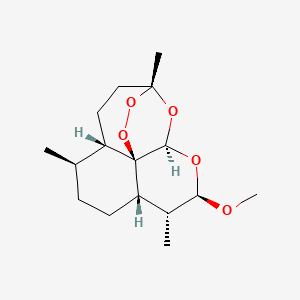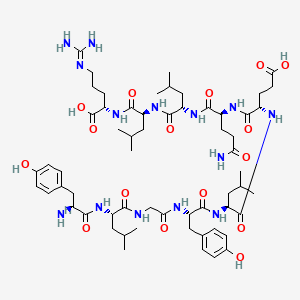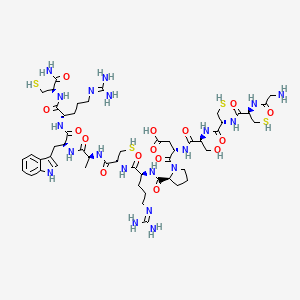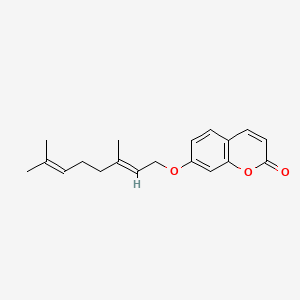
香豆素
描述
科学研究应用
作用机制
木香内酯通过多种机制发挥其作用,包括:
信号通路的调节: 木香内酯可以调节控制细胞生长、炎症和凋亡的细胞内信号通路。
生化分析
Biochemical Properties
Auraptene can modulate intracellular signaling pathways that control cell growth, inflammation, and apoptosis . It interacts with various enzymes, proteins, and other biomolecules, exerting its effects through these interactions. For instance, Auraptene has been shown to increase the activity of glutathione S-transferase, an enzyme involved in detoxification .
Cellular Effects
Auraptene has inhibitory and chemopreventive effects on the proliferation, tumorigenesis, and growth of several cancer cell lines . It influences cell function by targeting different cell signaling pathways such as cytokines, genes modulating cellular proliferation, growth factors, transcription factors, and apoptosis .
Molecular Mechanism
Auraptene exerts its effects at the molecular level through various mechanisms. It is a potent AMPK activator that acts by elevating the AMP/ATP ratio, thereby potentially suppressing prostate cancer progression . This involves at least three molecular mechanisms, including suppression of the mTOR-S6K pathway, reduced lipid synthesis, and AR downregulation caused by AMPK activation .
Temporal Effects in Laboratory Settings
The effects of Auraptene have been observed over time in laboratory settings. For instance, the cytotoxic effects of Auraptene were measured after 24- and 48-hour treatments with different doses of Auraptene . The inductive effects of Auraptene on cellular oxidative stress were investigated by determining cellular ROS levels .
Dosage Effects in Animal Models
In animal models, the effects of Auraptene vary with different dosages. For instance, dietary Auraptene effectively reduced high-grade lesions of the prostate in TRAP rats, a transgenic rat model developing adenocarcinomas of the prostate .
Metabolic Pathways
Auraptene is involved in various metabolic pathways. It is a potent AMPK activator that acts by elevating the AMP/ATP ratio . This suggests that Auraptene may play a role in energy metabolism.
Transport and Distribution
While specific transporters or binding proteins for Auraptene have not been identified, it is known that Auraptene can pass through the blood-brain barrier . This suggests that Auraptene may be distributed within various cells and tissues.
Subcellular Localization
Given its ability to pass through the blood-brain barrier , it is likely that Auraptene can reach various subcellular compartments
准备方法
木香内酯可以通过多种方法合成。 一种常见的合成路线涉及在有机溶剂(如丙酮)中,在碱(如碳酸钾)存在下,伞形酮与香叶基溴反应 . 该反应通常在回流条件下进行数小时,然后通过柱层析纯化以获得纯木香内酯。
工业生产方法通常涉及从天然来源(如柑橘皮)中提取木香内酯。 提取过程可能包括溶剂提取、蒸馏和结晶等步骤,以分离和纯化木香内酯 .
化学反应分析
木香内酯会发生各种化学反应,包括:
氧化: 木香内酯可以被氧化形成环氧化物和其他含氧衍生物。常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 木香内酯的还原会导致二氢木香内酯的形成。典型的还原剂包括硼氢化钠和氢化铝锂。
取代: 木香内酯可以进行亲核取代反应,其中香叶基可以被其他官能团取代。这些反应的常见试剂包括卤素和亲核试剂,如硫醇和胺。
相似化合物的比较
木香内酯通常与其他异戊烯氧伞形酮衍生物进行比较,例如伞形酮。 两种化合物都具有相似的药理特性,包括抗炎、抗菌和抗癌活性 . 木香内酯在调节更广泛的信号通路和表现出更广泛的治疗效果方面是独一无二的 .
类似化合物
伞形酮: 另一种具有相似药理特性的异戊烯氧伞形酮衍生物.
东莨菪碱: 一种具有抗炎和抗氧化活性的香豆素衍生物。
佛手柑内酯: 一种具有光保护和抗癌特性的呋喃香豆素。
总之,木香内酯是一种用途广泛的化合物,在各种科学研究应用中具有巨大潜力。其独特的结构和多样的药理特性使其成为化学、生物学、医学和工业领域进一步探索和开发的宝贵化合物。
属性
IUPAC Name |
7-[(2E)-3,7-dimethylocta-2,6-dienoxy]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-14(2)5-4-6-15(3)11-12-21-17-9-7-16-8-10-19(20)22-18(16)13-17/h5,7-11,13H,4,6,12H2,1-3H3/b15-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDDHGSKLOSQFK-RVDMUPIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80897576 | |
| Record name | Aurapten | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Auraptene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034054 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
495-02-3 | |
| Record name | Auraptene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=495-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aurapten | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aurapten | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AURAPTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F79I1ZEL2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Auraptene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034054 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
68 °C | |
| Record name | Auraptene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034054 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


